4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one
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Overview
Description
4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one is a complex organic compound that features a combination of imidazole, benzoyl, piperidine, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 1H-imidazole with 4-chloromethylbenzoyl chloride to form 4-[(1H-imidazol-1-yl)methyl]benzoyl chloride. This intermediate is then reacted with piperidine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The benzoyl and piperidine moieties can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Shares the imidazole and benzoyl moieties but lacks the piperidine and pyranone components.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings and a benzene core but lacks the piperidine and pyranone components.
Uniqueness
4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyranone Ring : A six-membered ring containing one oxygen atom.
- Imidazole Moiety : Known for its biological significance, particularly in enzyme interactions.
- Piperidine Ring : Often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imidazole ring can chelate metal ions, which may enhance its interaction with biological macromolecules. The piperidine segment is known to influence the pharmacokinetic properties of the compound, potentially enhancing its bioavailability and efficacy.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent. -
Anticancer Properties :
In vitro assays demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Further mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology. -
Cardiovascular Effects :
Research involving spontaneously hypertensive rats showed that administration of the compound led to a significant decrease in mean arterial pressure (MAP). The study linked this effect to the compound's affinity for imidazoline binding sites (IBS), suggesting it may serve as a novel antihypertensive agent.
Properties
IUPAC Name |
4-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-12-20(13-21(26)28-16)29-19-6-9-25(10-7-19)22(27)18-4-2-17(3-5-18)14-24-11-8-23-15-24/h2-5,8,11-13,15,19H,6-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKVAJPLNDMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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